molecular formula C23H15F3N4O B2419777 4-benzyl-1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 866896-43-7

4-benzyl-1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2419777
M. Wt: 420.395
InChI Key:
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Description

4-benzyl-1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinazolinone family, which has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

Pharmacological Investigations and Antihistaminic Activity
A novel series of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for in vivo H1-antihistaminic activity. These compounds significantly protected guinea pigs from histamine-induced bronchospasm, with one compound showing greater potency than the standard chlorpheniramine maleate and negligible sedation, indicating its potential as a new class of H1-antihistamines (Alagarsamy et al., 2007).

Antihypertensive Activity
Another study synthesized 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and evaluated their in vivo antihypertensive activity. The compounds exhibited significant antihypertensive activity, with one derivative showing more potent effects than the reference standard prazocin, showcasing its potential in antihypertensive medication development (Alagarsamy & Pathak, 2007).

Benzodiazepine Binding Activity
Research into tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones led to the synthesis of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one. This compound and its analogues were assessed for their affinity for the benzodiazepine receptor, revealing potent BZ antagonists in rat models, suggesting potential applications in neurological research and therapy (Francis et al., 1991).

Antimicrobial and Nematicidal Evaluation
A novel class of triazolo[4,3-c]quinazolinylthiazolidinones was synthesized and tested for antimicrobial and nematicidal activities. These compounds showed significant efficacy against various bacterial and fungal strains, as well as nematode pests, highlighting their potential as antimicrobial and nematicidal agents (Reddy et al., 2016).

Quality Control Methods for Antimalarial Agent Development
A study focused on developing quality control methods for 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a leading compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, showcasing its promise as an antimalarial agent. This research establishes a foundation for further in-depth studies and quality control in pharmaceutical development (Danylchenko et al., 2018).

properties

IUPAC Name

4-benzyl-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N4O/c24-23(25,26)17-12-10-16(11-13-17)20-27-28-22-29(14-15-6-2-1-3-7-15)21(31)18-8-4-5-9-19(18)30(20)22/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOQLNHZMKWAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

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